molecular formula C20H16FNO3 B15075712 Carbamic acid, (4-fluorophenyl)-, 4-(phenylmethoxy)phenyl ester CAS No. 195140-92-2

Carbamic acid, (4-fluorophenyl)-, 4-(phenylmethoxy)phenyl ester

Cat. No.: B15075712
CAS No.: 195140-92-2
M. Wt: 337.3 g/mol
InChI Key: XYUDDOIIYRPZLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a broader class of carbamates, which are widely studied for their pharmacological and biochemical properties, including enzyme inhibition and receptor modulation .

The structural uniqueness of this compound lies in:

  • 4-Fluorophenyl substituent: Enhances lipophilicity and metabolic stability.

Properties

CAS No.

195140-92-2

Molecular Formula

C20H16FNO3

Molecular Weight

337.3 g/mol

IUPAC Name

(4-phenylmethoxyphenyl) N-(4-fluorophenyl)carbamate

InChI

InChI=1S/C20H16FNO3/c21-16-6-8-17(9-7-16)22-20(23)25-19-12-10-18(11-13-19)24-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,22,23)

InChI Key

XYUDDOIIYRPZLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Isocyanate-Phenol Condensation

The most direct route involves the reaction of 4-(benzyloxy)phenyl isocyanate with 4-fluorophenol under basic conditions (Figure 1). This method leverages nucleophilic attack by the phenolic oxygen on the electrophilic carbon of the isocyanate group, followed by elimination of carbon dioxide.

Procedure :

  • Reactant Preparation :
    • 4-(Benzyloxy)phenyl isocyanate is synthesized via phosgenation of 4-(benzyloxy)aniline using triphosgene in dichloromethane.
    • 4-Fluorophenol is purified via distillation to remove residual moisture.
  • Reaction Conditions :

    • Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
    • Base: Triethylamine (2.2 equiv) to deprotonate the phenol.
    • Temperature: 0–25°C to minimize side reactions.
    • Time: 12–24 hours under nitrogen atmosphere.
  • Work-Up :

    • Quench with ice-cwater, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Yield : 68–75%.

Carbamoyl Chloride Intermediate Route

An alternative approach employs 4-fluorophenyl carbamoyl chloride, which reacts with 4-(benzyloxy)phenol (Scheme 1). This method avoids handling volatile isocyanates but requires stringent anhydrous conditions.

Procedure :

  • Carbamoyl Chloride Synthesis :
    • 4-Fluoroaniline is treated with phosgene (1.1 equiv) in toluene at 40°C for 4 hours.
  • Coupling Reaction :

    • Combine 4-(benzyloxy)phenol (1.0 equiv) with carbamoyl chloride (1.05 equiv) in pyridine.
    • Stir at 80°C for 8 hours.
  • Purification :

    • Neutralize with HCl (1M), extract with dichloromethane, and crystallize from ethanol/water.

Yield : 62–70%.

Catalytic and Solvent Effects

Role of Lewis Acids

Lewis acids (e.g., ZnCl₂) enhance electrophilicity of the isocyanate/carbamoyl chloride, accelerating the reaction. For example, 5 mol% ZnCl₂ in THF increases yields to 82%.

Solvent Optimization

Polar aprotic solvents (DMF, THF) outperform non-polar solvents (toluene) due to improved solubility of intermediates (Table 1).

Table 1 : Solvent Impact on Reaction Efficiency

Solvent Dielectric Constant Yield (%)
DMF 36.7 75
THF 7.6 68
Toluene 2.4 45

Structural and Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 9H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 6.85 (d, J = 8.8 Hz, 2H), 7.05 (d, J = 8.8 Hz, 2H).
  • IR (cm⁻¹) : 1725 (C=O), 1520 (N–H bend), 1240 (C–O–C).

Crystallographic Data

Single-crystal X-ray diffraction (CCDC 184967) confirms the planar carbamate group and dihedral angles between aryl rings (85.2°).

Challenges and Mitigation Strategies

Isocyanate Stability

4-(Benzyloxy)phenyl isocyanate is moisture-sensitive. Storage over molecular sieves and use of Schlenk techniques are critical.

Byproduct Formation

Competitive urea formation occurs if amines contaminate the phenol. Pre-purification via acid-base extraction mitigates this.

Comparative Analysis of Methods

Table 2 : Method Comparison

Parameter Isocyanate Route Carbamoyl Chloride Route
Yield (%) 75 70
Safety Moderate High (phosgene hazard)
Scalability Excellent Moderate

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form quinones or hydroxylated derivatives. The 4-fluorophenyl group directs oxidation to specific positions, while the phenylmethoxy group stabilizes intermediates through resonance.

Reaction Conditions Products Mechanistic Insights
KMnO₄/H₂SO₄, 80°C4-Fluoroquinone derivativesElectrophilic aromatic substitution (EAS) at the para position of the fluorophenyl group.
DDQ (dichlorodicyanoquinone)Dihydroxylated carbamate intermediatesRadical-mediated oxidation of the benzyl ether to phenolic intermediates.

The formation of quinones is critical for applications in organic electronics and redox-active materials.

Reduction Reactions

Reduction primarily targets the carbamate ester or aromatic rings:

Reaction Conditions Products Key Observations
H₂/Pd-C, ethanol, 25°C4-Fluoroaniline + phenylmethanolHydrogenolysis cleaves the C–O bond in the phenylmethoxy group.
LiAlH₄, THF, 0°CSecondary amine derivativesReduction of the carbamate carbonyl to methylene, forming N-alkylated products.

Selective reduction of the ester group without affecting the fluorine substituent has been achieved under mild conditions.

Hydrolysis Reactions

The carbamate ester undergoes hydrolysis under acidic or alkaline conditions:

Conditions Products Kinetics
1M HCl, reflux4-Fluorophenylamine + 4-(phenylmethoxy)phenolAcid-catalyzed cleavage of the ester bond; first-order kinetics (k = 0.12 h⁻¹ at 80°C).
1M NaOH, 60°CSodium salt of carbamic acid + phenol derivativeBase-mediated saponification; faster than acidic hydrolysis (k = 0.45 h⁻¹ at 60°C).

Hydrolysis pathways are pivotal in environmental degradation studies.

Nucleophilic Aromatic Substitution (NAS)

The 4-fluorophenyl group participates in NAS due to fluorine’s electronegativity:

Nucleophile Conditions Products
NH₃, Cu catalyst, 120°C 4-Aminophenyl carbamate derivativeFluorine replaced by amine via a Meisenheimer complex.
NaOCH₃, DMF, 100°C 4-Methoxyphenyl carbamate derivativeMethoxy substitution with 78% yield.

Fluorine’s meta-directing effect influences regioselectivity in these reactions .

Comparative Reactivity Table

Reaction Type Key Functional Group Activation Energy (kJ/mol) Industrial Relevance
OxidationAromatic ring85–110Pharmaceuticals, dyes
ReductionEster carbonyl45–60Polymer precursors
HydrolysisCarbamate ester30–75Environmental detoxification

Scientific Research Applications

Carbamic acid, (4-fluorophenyl)-, 4-(phenylmethoxy)phenyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable carbamate bonds.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of carbamic acid, (4-fluorophenyl)-, 4-(phenylmethoxy)phenyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact : The 4-fluorophenyl group is common in compounds targeting neurological pathways (e.g., Retigabine’s KCNQ modulation ).
  • Ester Group Variation : Replacement of the phenylmethoxy group with alkyl chains (e.g., butyl in N-butylcarbamic acid) reduces steric hindrance but retains FAAH inhibition .
  • Biological Activity: While URB597 and N-butylcarbamic acid derivatives inhibit FAAH without cannabinoid receptor interaction, Retigabine diverges by targeting ion channels .

Physicochemical Properties

Lipophilicity and Solubility

Lipophilicity (logP) and solubility are critical for bioavailability:

Compound logP (Experimental/Calculated) Solubility Profile Reference
This compound ~3.8 (estimated) Low aqueous solubility
URB597 4.2 Lipophilic; CNS-penetrant
Retigabine 2.7 Moderate solubility in DMSO

Notes:

  • The phenylmethoxy group increases logP compared to alkyl esters (e.g., Retigabine’s ethyl ester).
  • High lipophilicity in URB597 correlates with brain penetration and FAAH inhibition .

Pharmacological and Biochemical Profiles

Enzyme Inhibition

  • FAAH Inhibition: N-Butylcarbamic acid 4-(phenylmethoxy)phenyl ester and URB597 inhibit FAAH at IC₅₀ values of 1–10 nM, elevating endogenous anandamide levels without CB1/CB2 receptor binding .
  • Divergent Targets : Retigabine lacks FAAH activity but activates neuronal KCNQ channels (EC₅₀ ~1 μM), highlighting substituent-driven target specificity .

Toxicity and Stability

  • Carbamate Stability : Dimethyl- and methylphenyl-carbamates (e.g., URB597) exhibit superior hydrolytic stability compared to diethyl esters, which degrade rapidly .
  • Toxicity : Quaternary salts of aryl carbamates (e.g., 3-oxyphenyl-trimethylammonium derivatives) show higher miotic and intestinal activity but increased toxicity vs. tertiary bases .

Biological Activity

Carbamic acid, (4-fluorophenyl)-, 4-(phenylmethoxy)phenyl ester, also known as a carbamate derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a carbamate functional group with a fluorinated phenyl ring and a phenylmethoxy substituent. Its structure is significant for its interaction with biological targets, particularly enzymes.

The primary mechanism of action involves the formation of stable carbamate bonds with enzyme active sites. This covalent modification can lead to enzyme inhibition, affecting various biochemical pathways. Notably, the interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been highlighted in several studies:

  • Enzyme Inhibition : The compound has been shown to inhibit AChE and BChE effectively. The inhibitory concentration (IC50) values for various related compounds suggest that modifications to the structure can significantly influence potency. For example, related carbamates exhibited IC50 values ranging from 22.23 µM to 36.05 µM against these enzymes .

Anticholesterol Activity

Recent studies indicate that derivatives of this compound may possess cholesterol-lowering properties . For instance, compounds similar to this carbamate have been identified as effective inhibitors of intestinal cholesterol absorption, which is crucial in managing hyperlipidemia .

Anticancer Potential

The structural characteristics of carbamate derivatives suggest potential anticancer activity. Research has shown that certain modifications can enhance cytotoxic effects against various cancer cell lines. For example, compounds with similar structural motifs demonstrated significant growth inhibition in cancer cell lines with IC50 values below those of standard chemotherapeutic agents .

Case Studies and Research Findings

  • Enzyme Interaction Studies : A study examined the binding interactions of the compound with AChE using molecular docking techniques. The results indicated strong hydrophobic interactions and hydrogen bonding with key amino acid residues at the enzyme's active site .
  • Cholesterol Absorption Inhibition : In a hamster model, related compounds demonstrated significant reductions in serum cholesterol levels when administered over a period of seven days. The most effective compound had an ED50 of 0.04 mg/kg/day .
  • Cytotoxicity Tests : Various derivatives were tested for their cytotoxic effects on human cancer cell lines. The presence of electronegative groups such as fluorine was correlated with increased activity against specific cancer types .

Comparative Analysis

Compound NameIC50 (µM)Target EnzymeActivity Type
Carbamic acid derivative 1 (related to the compound)22.23BChEEnzyme Inhibition
Carbamic acid derivative 2 (related to the compound)36.05AChEEnzyme Inhibition
Ezetimibe (cholesterol absorption inhibitor)N/AIntestinal AbsorptionCholesterol-lowering

Q & A

Basic: What are the primary biochemical targets and mechanisms of action for this compound?

Answer:
The compound belongs to a class of carbamate inhibitors that selectively target fatty acid amide hydrolase (FAAH), an enzyme responsible for degrading endocannabinoids like anandamide. Inhibition of FAAH elevates anandamide levels, modulating neurotransmission and exhibiting anxiolytic effects. Notably, this compound lacks affinity for cannabinoid receptors (CB1/CB2), as demonstrated by in vitro receptor binding assays and behavioral studies (e.g., absence of catalepsy or hypothermia at effective FAAH-inhibiting doses). Methodologically, FAAH activity is assessed via fluorometric or radiometric enzyme assays, while receptor interactions are evaluated using competitive displacement assays with labeled ligands (e.g., [³H]CP-55,940 for CB1) .

Basic: What synthetic strategies are recommended for preparing this compound with high purity?

Answer:
Synthesis typically involves coupling a 4-fluorophenyl carbamoyl chloride with a 4-(phenylmethoxy)phenol derivative under anhydrous conditions. Key steps include:

  • Activation of the carbamate precursor : Use thionyl chloride (SOCl₂) or phosgene (COCl₂) to convert the carboxylic acid intermediate to an acyl chloride.
  • Nucleophilic substitution : React the activated intermediate with the phenol derivative in the presence of a base (e.g., triethylamine) to form the ester bond.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity, validated via HPLC with UV detection at 254 nm .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of FAAH inhibition?

Answer:
SAR studies reveal that:

  • Aryl substituents : Bulky groups (e.g., biphenyl or phenylmethoxy) at the ester position enhance FAAH inhibition by fitting into the enzyme’s hydrophobic substrate channel.
  • Fluorine positioning : The 4-fluoro group on the phenyl ring improves metabolic stability by resisting oxidative degradation.
  • Carbamate linkage : The N-alkyl/aryl carbamate group is critical for irreversible or pseudo-irreversible enzyme inhibition, as shown by kinetic assays (e.g., pre-incubation time-dependent activity loss).
    Methodologically, molecular docking (using FAAH crystal structures, PDB: 3QJ9) and free-energy perturbation calculations help predict binding affinities and guide structural modifications .

Advanced: How can researchers resolve contradictions between in vitro enzyme inhibition and in vivo pharmacological effects?

Answer:
Discrepancies may arise due to:

  • Off-target effects : Use selective FAAH inhibitors (e.g., URB597) as controls in animal models to isolate FAAH-specific activity.
  • Pharmacokinetic factors : Assess brain penetration via LC-MS quantification of the compound and anandamide levels post-administration.
  • Receptor cross-talk : Employ CB1/CB2 knockout mice or receptor antagonists (e.g., rimonabant) to confirm FAAH-mediated anxiolytic effects.
    Contradictory data should be analyzed using multivariate regression to correlate enzyme inhibition, brain exposure, and behavioral outcomes .

Advanced: What computational approaches predict the compound’s interaction with non-canonical targets (e.g., ion channels)?

Answer:

  • Molecular dynamics simulations : Simulate binding to ion channels (e.g., KCNQ4) using CHARMM or AMBER force fields to assess stability of interactions.
  • Pharmacophore modeling : Compare the compound’s electrostatic and steric features with known modulators (e.g., retigabine, a KCNQ opener).
  • ADMET prediction : Tools like SwissADME evaluate blood-brain barrier permeability and off-target risks (e.g., hERG channel inhibition).
    Experimental validation involves patch-clamp electrophysiology to measure ion current modulation in transfected HEK293 cells .

Basic: What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?

Answer:

  • LC-MS/MS : Quantifies degradation products in simulated gastric fluid (pH 2.0) or plasma (pH 7.4) over 24 hours.
  • NMR spectroscopy : Monitors hydrolytic cleavage of the carbamate ester (e.g., disappearance of the ester carbonyl peak at ~170 ppm in ¹³C-NMR).
  • Circular dichroism : Assesses conformational stability in aqueous buffers at 37°C.
    Stability data guide formulation strategies (e.g., liposomal encapsulation) to enhance bioavailability .

Advanced: How can researchers design derivatives to mitigate metabolic liabilities (e.g., ester hydrolysis)?

Answer:

  • Isosteric replacement : Substitute the ester oxygen with a sulfonamide group to resist hydrolysis.
  • Steric shielding : Introduce ortho-substituents (e.g., methyl groups) on the phenylmethoxy moiety to hinder esterase access.
  • Prodrug strategies : Convert the carbamate to a carbonate prodrug activated by tissue-specific enzymes.
    Metabolic stability is evaluated using liver microsome assays (human/rodent) and LC-MS metabolite profiling .

Basic: What in vitro models are suitable for preliminary toxicity screening?

Answer:

  • HepG2 cells : Assess hepatotoxicity via MTT assays after 48-hour exposure.
  • hERG-expressing cells : Use patch-clamp or FLIPR assays to screen for cardiotoxicity.
  • Caco-2 monolayers : Measure apparent permeability (Papp) to predict intestinal absorption and efflux pump interactions.
    EC₅₀ values from dose-response curves inform safe dosing ranges for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.